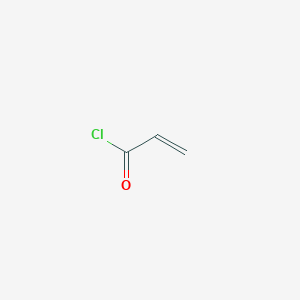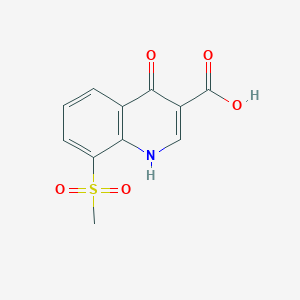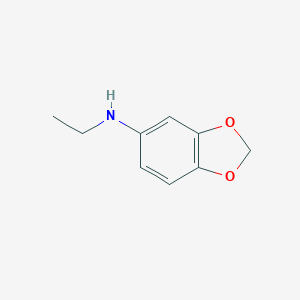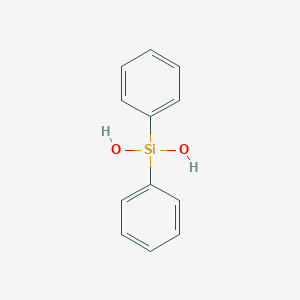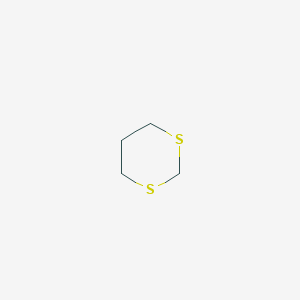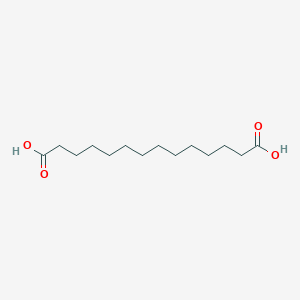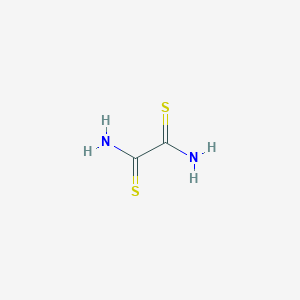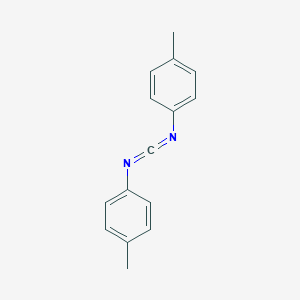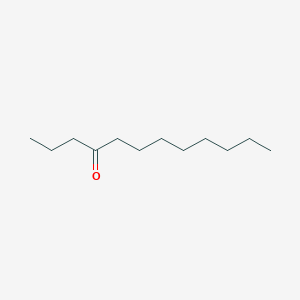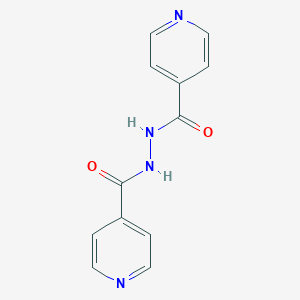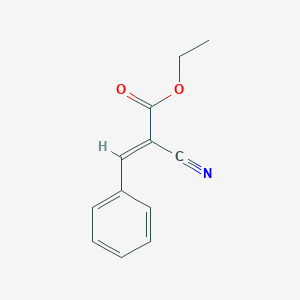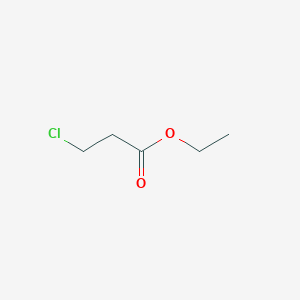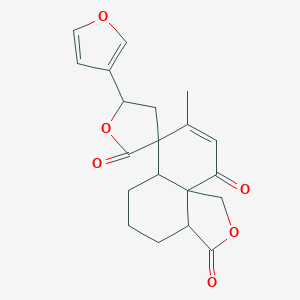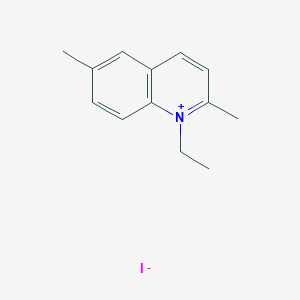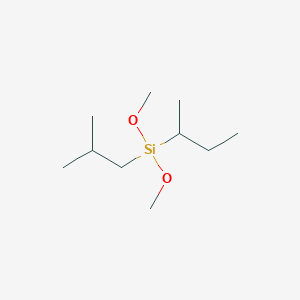
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane, also known as BDMS, is a silane compound that has been widely used in scientific research applications. It is a colorless liquid with a molecular weight of 220.38 g/mol and a boiling point of 115-117°C. BDMS is a versatile intermediate for the synthesis of various organosilicon compounds. In
Aplicaciones Científicas De Investigación
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has been widely used as a crosslinking agent in the synthesis of silicone polymers. It can also be used as a precursor for the synthesis of various organosilicon compounds, such as siloxanes, silanes, and silazanes. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has been used in the synthesis of functionalized silica nanoparticles, which have potential applications in drug delivery, catalysis, and imaging. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has also been used as a coupling agent in the modification of surfaces, such as glass, metal, and polymer surfaces.
Mecanismo De Acción
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane is a reactive silane compound that can undergo hydrolysis in the presence of water. The hydrolysis reaction produces a silanol group, which can react with other silanol groups or with other functional groups on the surface of a material. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also undergo condensation reactions, where two silanol groups react to form a siloxane bond. The resulting crosslinked material has improved mechanical and thermal properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane. However, it is known that silane compounds can react with biological molecules, such as proteins and nucleic acids, and can cause cellular damage. Therefore, it is important to handle (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane with care and to follow appropriate safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-handle reagent that can be used in a variety of applications. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also be easily purified by distillation under reduced pressure. However, (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane is a reactive compound that can undergo hydrolysis in the presence of water, which can limit its shelf life. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can also be difficult to handle in large quantities due to its flammability and toxicity.
Direcciones Futuras
There are several potential future directions for the use of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane in scientific research. One area of interest is the development of functionalized silica nanoparticles for drug delivery applications. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be used as a precursor for the synthesis of silica nanoparticles with specific functional groups that can target specific cells or tissues. Another area of interest is the modification of surfaces with (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane to improve their properties, such as adhesion, wettability, and biocompatibility. (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be used as a coupling agent to modify the surface of materials, such as polymers, metals, and ceramics. Finally, there is potential for the use of (Butan-2-yl)(dimethoxy)(2-methylpropyl)silane in the synthesis of new organosilicon compounds with unique properties and applications.
Métodos De Síntesis
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane can be synthesized by reacting 2,3-dimethyl-2-butene with dimethoxy(methyl)silane in the presence of a Lewis acid catalyst. The reaction proceeds through a hydrosilation mechanism, where the Si-H bond of the silane compound is added across the C=C double bond of the alkene. The resulting product is purified by distillation under reduced pressure.
Propiedades
Número CAS |
126990-31-6 |
|---|---|
Nombre del producto |
(Butan-2-yl)(dimethoxy)(2-methylpropyl)silane |
Fórmula molecular |
C10H24O2Si |
Peso molecular |
204.38 g/mol |
Nombre IUPAC |
butan-2-yl-dimethoxy-(2-methylpropyl)silane |
InChI |
InChI=1S/C10H24O2Si/c1-7-10(4)13(11-5,12-6)8-9(2)3/h9-10H,7-8H2,1-6H3 |
Clave InChI |
NVHCKYSIRWGHRB-UHFFFAOYSA-N |
SMILES |
CCC(C)[Si](CC(C)C)(OC)OC |
SMILES canónico |
CCC(C)[Si](CC(C)C)(OC)OC |
Sinónimos |
sec-Butyl-(isobutyl)-dimethoxysilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



